5-chloro THJ 018
Description
Nomenclatural and Structural Classification
5-chloro THJ 018 is systematically named [1-(5-chloropentyl)-1H-indazol-3-yl]-1-naphthalenyl-methanone. bertin-bioreagent.comcaymanchem.comsapphirebioscience.com It is classified as a synthetic cannabinoid due to its structural characteristics. bertin-bioreagent.comcaymanchem.comglpbio.com The compound is also known by several synonyms, including 5-chloropentyl JWH 018 indazole analog and THJ 018 chloro analog. caymanchem.comsapphirebioscience.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2365471-28-7 bertin-bioreagent.comcaymanchem.com |
| Molecular Formula | C23H21ClN2O bertin-bioreagent.comcaymanchem.com |
| Molecular Weight | 376.9 g/mol bertin-bioreagent.comcaymanchem.com |
| Purity | ≥98% caymanchem.comsapphirebioscience.com |
| Formulation | A solution in acetonitrile (B52724) bertin-bioreagent.comcaymanchem.com |
Core Structural Features of Indazole Synthetic Cannabinoids
Synthetic cannabinoids are a diverse class of compounds, with a significant portion characterized by an indazole or indole (B1671886) core structure. news-medical.net The structure of these compounds, including those with an indazole core, can generally be broken down into four main components: a core moiety, a tail moiety, a linker, and a head moiety (or linked group). cfsre.org
The indazole core is a key feature of many potent synthetic cannabinoids that have emerged in the designer drug market. researchgate.net This structural feature, often combined with various substituents, contributes to the compound's interaction with cannabinoid receptors. nih.gov The indazole ring system, in some cases, has been shown to lead to a higher affinity for cannabinoid receptors compared to the indole core structure. nih.gov
Structural Relationship to Precursor and Analogous Compounds
This compound is structurally derived from THJ-018 through the addition of a chlorine atom to the pentyl side chain. re-place.be THJ-018 itself is the indazole analog of JWH-018, a well-known synthetic cannabinoid. wikipedia.orgnih.gov This relationship highlights a common trend in the development of new synthetic cannabinoids, where small modifications are made to existing structures. wikipedia.org For instance, changing an indole to an indazole structure (e.g., from JWH-018 to THJ-018) is a documented structural alteration. wikipedia.org
The naming convention "5-chloropentyl JWH 018 indazole analog" explicitly describes its heritage from both JWH-018 and its indazole structure. caymanchem.comsapphirebioscience.com Other related compounds include MN-18, which is the carboxamide analogue of THJ-018, where a carboxamide group replaces the ketone linker. nih.govresearchgate.net
Table 2: Related Compounds to this compound
| Compound Name | Relationship to this compound |
| THJ-018 | Precursor compound; this compound is a chlorinated derivative. re-place.be |
| JWH-018 | Analogous compound; THJ-018 is the indazole analog of JWH-018. wikipedia.orgnih.gov |
| MN-18 | Carboxamide analogue of THJ-018. nih.govresearchgate.net |
| 5F-THJ-2201 | A 5-fluoro analog of THJ-018. wikipedia.org |
Properties
Molecular Formula |
C23H21ClN2O |
|---|---|
Molecular Weight |
376.9 |
InChI |
InChI=1S/C23H21ClN2O/c24-15-6-1-7-16-26-21-14-5-4-12-20(21)22(25-26)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2 |
InChI Key |
KLRDJQQYGMTILS-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=CC2=C1C=CC=C2)C3=NN(CCCCCCl)C4=C3C=CC=C4 |
Synonyms |
5-chloropentyl JWH 018 indazole analog; THJ 018 chloro analog |
Origin of Product |
United States |
Chemical Properties and Synthesis of 5 Chloro Thj 018
Chemical Structure and Nomenclature
5-chloro THJ 018 is an analytical reference standard structurally classified as a synthetic cannabinoid. bertin-bioreagent.comcaymanchem.com Its formal chemical name is [1-(5-chloropentyl)-1H-indazol-3-yl]-1-naphthalenyl-methanone. caymanchem.com It is also known by several synonyms, including 5-chloropentyl JWH 018 indazole analog and THJ 018 chloro analog. caymanchem.compolicija.si
The molecular structure of this compound is derived from its parent compound, THJ-018, through the addition of a chlorine atom to the terminal carbon of the pentyl side chain. re-place.be This structural modification is a common strategy employed in the design of novel psychoactive substances.
Physicochemical Characteristics
The physicochemical properties of this compound have been determined for research and forensic applications.
| Property | Value |
| Molecular Formula | C₂₃H₂₁ClN₂O caymanchem.com |
| Formula Weight | 376.9 g/mol caymanchem.com |
| CAS Number | 2365471-28-7 caymanchem.com |
| Appearance | Typically supplied as a solution in acetonitrile (B52724) caymanchem.com |
| Solubility | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (10 mg/ml), and Methanol (B129727) (30 mg/ml) caymanchem.com |
| λmax | 220, 318 nm caymanchem.com |
Synthesis Pathways
While specific clandestine synthesis methods for this compound are not detailed in the scientific literature, general synthetic pathways for similar indazole-based cannabinoids can be inferred. The synthesis of related compounds often involves the ortho-lithiation of a substituted benzamide (B126) followed by formylation. acs.org Subsequent reduction and ring closure can lead to the formation of the core heterocyclic structure. For the THJ series, the synthesis would likely involve the coupling of a 1-substituted-1H-indazole-3-carbonyl chloride with naphthalene (B1677914) using a Friedel-Crafts acylation, or a similar reaction. The 1-(5-chloropentyl) side chain would be introduced by alkylating the indazole nitrogen.
Synthetic Pathways and Precursor Chemistry Research
General Synthetic Strategies for Indazole-Derived Cannabinoids
The synthesis of indazole-derived synthetic cannabinoids, a class to which 5-chloro THJ 018 belongs, typically follows multi-step pathways using common precursors. diva-portal.org These strategies are designed to be versatile, allowing for the creation of various analogs by modifying the reactants. caymanchem.com The core of these compounds is often an indazole or indole (B1671886) heterocycle. diva-portal.orgunodc.org
Two prevalent synthetic routes begin with an indazole carboxylic acid core. caymanchem.com
Route A: This pathway involves first adding the amine head group to the indazole carboxylic acid, which yields a precursor that is one reaction away from the final product. caymanchem.com
Route B: Alternatively, the tail group is added first to the indazole carboxylic acid, also forming a precursor one step from the final compound. caymanchem.com
A common approach for naphthoylindoles and their indazole analogs involves a Friedel-Crafts acylation at the C3 position of the heterocyclic core, followed by N-alkylation, or performing these steps in the reverse order. unodc.orgunodc.org For many indazole-3-carboxamide type cannabinoids, the synthesis starts from a suitable N-substituted indazole-3-carboxylic acid, which is then coupled with a desired amine. frontiersin.orgdrugz.fr Alkylation of the indazole core is a critical step, and reaction conditions can influence the position of substitution (N1 vs. N2), which results in different regioisomers. nih.gov For instance, using potassium carbonate as the base can favor N2 alkylation, while potassium tert-butoxide may predominantly yield the N1 alkylated product. nih.gov
| Synthetic Step | Description | Common Reagents & Precursors | Key Outcome |
|---|---|---|---|
| N-Alkylation | Attachment of the alkyl side chain (the "tail") to the nitrogen of the indazole ring. This is a crucial step for compounds like this compound, which has a 5-chloropentyl tail. | Indazole-3-carboxylate, alkyl halides (e.g., 1-bromopentane), base (e.g., NaH, K₂CO₃), solvent (e.g., DMF). diva-portal.orgnih.gov | Formation of the N-alkylated indazole core. The choice of base can influence the formation of N1 and N2 regioisomers. nih.gov |
| Acylation / Amide Coupling | Attachment of the linked group (e.g., a naphthoyl group for this compound) or an amide group to the C3 position of the indazole core. | N-alkylated indazole, acyl chlorides (e.g., 1-naphthoyl chloride), or coupling agents (e.g., EDC, HOBt) for amide formation. unodc.orgdrugz.fr | Completion of the final cannabinoid structure by linking the core to the desired functional group. |
| Ester Hydrolysis | If the synthesis starts with an ester (e.g., methyl 1H-indazole-3-carboxylate), this step converts the ester to a carboxylic acid. nih.gov | Base (e.g., KOH, NaOH) in an alcohol/water mixture. nih.gov | Provides a carboxylic acid intermediate necessary for subsequent amide coupling reactions. nih.gov |
Specific Considerations for Halogenation in Synthetic Cannabinoid Synthesis
The introduction of a halogen atom, such as the chlorine in this compound, is a key structural modification. This compound is the chlorinated analog of THJ-018, differing by the presence of a chlorine atom on the terminal carbon of the pentyl chain. caymanchem.comre-place.be This modification requires specific considerations during synthesis.
Halogenation can be achieved in two primary ways: by using a halogenated starting material or by introducing the halogen during the synthetic sequence. For this compound, the synthesis would likely involve an N-alkylation step using a bifunctional reagent like 1,5-dichloropentane (B10660) or 1-bromo-5-chloropentane (B104276) to attach the 5-chloropentyl side chain to the indazole core. The presence of halogens can influence the reactivity and affinity of the final compound. nih.gov
Research into other halogenated cannabinoids provides insight into relevant synthetic techniques. For example, the synthesis of chlorinated indole analogues has been documented, sometimes involving multi-step procedures starting from precursors like oxindole (B195798) to create a chlorinated indole core. mdpi.com The synthesis of other chlorinated compounds, such as 5'-deoxy-5'-chloroadenosine, has been achieved using chlorinating agents like thionyl chloride in the presence of a base like pyridine. google.com While the specific synthetic route for this compound used in illicit manufacturing is not publicly detailed, these established chemical principles are applicable. The recent emergence of other halogenated analogs, such as those containing bromine, further underscores the focus on this type of structural modification in synthetic cannabinoid chemistry. caymanchem.com
Advanced Isolation and Purification Methodologies for Research Standards
The production of an analytical reference standard, such as for this compound, demands high purity to ensure accurate identification and characterization in forensic and research settings. caymanchem.combertin-bioreagent.comcaymanchem.com Achieving this purity, often exceeding 99%, requires advanced isolation and purification techniques to separate the target compound from byproducts, unreacted precursors, and isomers. researchgate.net
Commonly employed methods include:
Flash Chromatography: This is a rapid form of column chromatography that is widely used for purifying synthetic cannabinoids from crude reaction mixtures or herbal products. researchgate.net It can effectively separate compounds based on polarity, and gradient elution with solvents like methanol (B129727) and formic acid on a C18 column has proven successful. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is suitable for the final purification of research standards. sigmaaldrich.com Reverse-phase columns, such as those with RP-Amide stationary phases, provide excellent selectivity for separating structurally similar cannabinoid molecules. sigmaaldrich.com Preparative HPLC can be used to isolate milligram quantities of a pure compound. nih.gov
Thin-Layer Chromatography (TLC): Preparative TLC is another technique used to purify compounds, particularly when isolating substances from a complex mixture or a "research chemical" powder. researchgate.netnih.gov
Following purification, the identity and purity of the standard are confirmed using a suite of analytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.netnih.gov
| Technique | Principle | Application in SC Synthesis | Advantages | Limitations |
|---|---|---|---|---|
| Flash Chromatography | Liquid chromatography under pressure, using a stationary phase like silica (B1680970) or C18. Separation is based on polarity differences. | Primary purification of crude reaction mixtures; isolation from herbal matrices. researchgate.net | Fast, efficient for moderate to large quantities, relatively inexpensive. researchgate.net | Lower resolution compared to HPLC. |
| High-Performance Liquid Chromatography (HPLC) | High-pressure liquid chromatography with high-resolution columns. | Final purification step to achieve high-purity analytical standards; separation of isomers. sigmaaldrich.comnih.gov | Excellent resolution and sensitivity; suitable for quantitative analysis. sigmaaldrich.com | More expensive, smaller scale (for preparative HPLC) than flash chromatography. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material coated on a plate. | Purification of small amounts of material; monitoring reaction progress. researchgate.netnih.gov | Simple, inexpensive, rapid. researchgate.net | Limited to small sample quantities; labor-intensive for preparative scale. |
| Recrystallization | Dissolving the impure solid in a hot solvent and allowing the pure compound to crystallize upon cooling. | Purification of crystalline solid products. drugz.frnih.gov | Can yield very pure material if the compound is a stable solid. | Not suitable for oils or non-crystalline compounds; can result in significant material loss. |
Compound Information
Advanced Analytical Methodologies for 5 Chloro Thj 018 Characterization
Spectroscopic Characterization Techniques in Chemical Research
Spectroscopic methods are indispensable for determining the chemical structure and properties of compounds. For 5-chloro THJ 018, mass spectrometry-based techniques are paramount, providing detailed information on its mass and fragmentation patterns, which are essential for its unambiguous identification.
High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for the analysis of NPS. It provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. ual.es This capability is critical for distinguishing between compounds with the same nominal mass but different chemical formulas.
In the context of this compound and its related analogs like THJ-018, HR-MS is used to characterize metabolites after incubation in human hepatocytes. researchgate.netnih.gov By acquiring full scan data and information-dependent product ion scans, researchers can identify various metabolic products. researchgate.netnih.gov For instance, studies on the related compound THJ-018 identified 13 metabolites, with major pathways including hydroxylation and glucuronidation. researchgate.netnih.gov This level of detail is achievable due to the high resolving power and mass accuracy of instruments like the SCIEX TripleTOF® 5600+. researchgate.netojp.govcfsre.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard technique in forensic analysis for its excellent chromatographic resolution and ability to identify active ingredients through their electron impact-mass spectra (EI-MS). unodc.org For synthetic cannabinoids, GC-MS analysis is a common approach. d-nb.info
In a specific case, GC-MS screening with an extensive liquid-liquid extraction (LLE) was used to detect this compound in a urine sample, which was then confirmed using a mass spectral library. re-place.be While detailed GC-MS parameters for this compound are not extensively published, methods for the parent compound, THJ-018, provide a reference. A typical method involves a DB-5 MS column with a temperature program ramping up to 280°C. swgdrug.org The resulting EI-MS provides a fragmentation pattern that serves as a fingerprint for the compound. swgdrug.org
Table 1: Illustrative GC-MS Parameters for THJ-018 Analysis swgdrug.org
| Parameter | Value |
| Column | DB-5 MS (or equivalent), 15m x 0.25 mm x 0.25µm |
| Carrier Gas | Helium at 1.5 mL/min |
| Injector Temp. | 280°C |
| Oven Program | 100°C (1 min), then ramp to 280°C at 12°C/min, hold for 9 min |
| MS Scan Range | 30-550 amu |
| Retention Time | 16.19 min |
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) combines the separation power of LC with the high-resolution and accurate mass capabilities of a QTOF mass analyzer. ual.es This technique is particularly well-suited for analyzing complex biological samples to identify parent compounds and their metabolites. researchgate.netnih.gov
Research on this compound has extensively used LC-QTOF-MS to investigate its in vitro and in vivo metabolism. re-place.beresearchgate.netnih.gov In these studies, the compound was incubated with human liver microsomes and cytosol to simulate metabolic processes. re-place.beresearchgate.netnih.gov The resulting extracts were analyzed by LC-QTOF-MS to identify biotransformation products. re-place.beresearchgate.netnih.gov The use of a QTOF analyzer allows for the collection of full-scan, high-resolution data, enabling the identification of "known unknowns" and novel metabolites through post-run data mining. researchgate.netresearchgate.net
A typical LC-QTOF-MS protocol for this compound analysis would involve electrospray ionization (ESI) in both positive and negative modes to detect a wide range of metabolites. re-place.be
Table 2: Example LC-QTOF-MS Ionization and Acquisition Parameters re-place.be
| Parameter | Value (Positive ESI) |
| Drying Gas Temp. | 300°C |
| Drying Gas Flow | 8 L/min |
| Sheath Gas Temp. | 350°C |
| Nebulizer Pressure | 25 psig |
| Capillary Voltage | 3500 V |
| m/z Range | 75-1000 |
| Collision Energies | 10 and 20 V |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Chromatographic Separation Techniques for Compound Analysis
The separation of this compound from a complex matrix and from its metabolites is a critical step before mass spectrometric detection. Both gas and liquid chromatography are employed for this purpose.
For GC-MS analysis, a non-polar column like a DB-5 MS is often used. swgdrug.org However, to resolve co-eluting isomers that can be present in synthetic cannabinoid mixtures, columns of different polarities, such as a DB-35, may be necessary. unodc.org
In LC-based methods, reversed-phase columns, such as a C18 column, are commonly used for the separation of synthetic cannabinoids and their metabolites. researchgate.netojp.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), often with an additive like formic acid to improve ionization. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is used to separate compounds with a range of polarities. sciex.com Total run times for such analyses can vary, for example, from 12 to 20 minutes depending on the complexity of the sample and the number of analytes. researchgate.netresearchgate.net
Data Analysis Workflows for Unknown Identification and Metabolite Profiling (e.g., Suspect and Non-Target Screening)
The identification of this compound and its metabolites, especially in the absence of reference standards for every biotransformation product, requires sophisticated data analysis workflows. These often fall into two categories: suspect screening and non-target screening. researchgate.net
Suspect screening involves searching the acquired high-resolution mass spectrometry data for a pre-defined list of potential metabolites. researchgate.net This list can be generated based on known metabolic pathways of structurally similar compounds or through in silico prediction software. researchgate.netnih.gov
Non-target screening is a more exploratory approach where the data is mined for any potential metabolites without a pre-defined list. researchgate.net This is often done using specialized software that can detect features (ions with a specific mass and retention time) that are present in the sample but not in a control blank. researchgate.netnih.gov
In a study on this compound, three different data analysis workflows were applied: a suspect screening workflow using an in-house database and two non-target screening workflows using commercial and open-source software. re-place.beresearchgate.net This comprehensive approach allowed for the identification of 23 in vitro biotransformation products, including hydroxylated, oxidatively dechlorinated, and dihydrodiol metabolites, as well as glucuronidated and sulfated conjugates. researchgate.netnih.gov The combination of these workflows proved more powerful than any single method, highlighting the value of a multi-faceted data analysis strategy. researchgate.net
Analytical Reference Standards and Quality Control in Research Applications
The use of analytical reference standards is crucial for the definitive identification and quantification of this compound. bertin-bioreagent.comcaymanchem.comcaymanchem.com These are highly pure, well-characterized materials that can be used to confirm the identity of a suspected compound by comparing its chromatographic retention time and mass spectrum to that of the standard. bertin-bioreagent.comcaymanchem.comcaymanchem.comsapphirebioscience.com
Analytical reference standards for this compound are available for research and forensic applications. bertin-bioreagent.comcaymanchem.comcaymanchem.comsapphirebioscience.comglpbio.com These standards are typically sold as a solution in a solvent like acetonitrile and have a purity of ≥98%. caymanchem.comcaymanchem.comsapphirebioscience.com They are essential for method validation, ensuring the accuracy and reliability of the analytical results. sciex.com
Quality control in research applications also involves including negative and positive controls in experiments. re-place.be For example, in in vitro metabolism studies, negative controls (omitting the test compound or necessary cofactors) are used to rule out false-positive results. re-place.be Positive controls, using a compound with a known metabolic profile, are used to ensure that the experimental system is working correctly. re-place.be
Metabolic Stability and Kinetic Profiling in Enzymatic Systems
In vitro investigations utilizing pooled human liver microsomes (HLMs) have demonstrated that this compound is subject to extensive metabolism. uantwerpen.be Studies simulating Phase I and Phase II biotransformations show that the parent compound is significantly converted into various metabolites. re-place.be The enzymatic systems, containing key drug-metabolizing enzymes like cytochrome P450 isoenzymes (CYPs) and UDP-glucuronosyltransferases (UGTs), actively process the compound. re-place.be While specific kinetic parameters are not detailed, the generation of time profiles for the appearance of biotransformation products confirms the compound's susceptibility to enzymatic breakdown. re-place.be The sheer number of metabolites identified—23 in one in vitro study—points to a low metabolic stability of the parent compound under these conditions. nih.govresearchgate.net
Identification and Characterization of Phase I Biotransformation Products
Phase I metabolism of this compound is characterized by oxidative reactions designed to introduce or expose functional groups, preparing the molecule for Phase II conjugation. re-place.beuantwerpen.be These initial transformations are primarily carried out by cytochrome P450 (CYP) enzymes found in human liver microsomes. re-place.be The main pathways identified for this compound are hydroxylation, oxidative dechlorination, and the formation of dihydrodiols. re-place.benih.govresearchgate.net
Hydroxylation represents a major route in the Phase I metabolism of this compound. This process involves the addition of a hydroxyl (-OH) group to the molecule. For the related compound THJ-018, major metabolic pathways included monohydroxylation on the N-pentyl chain and the naphthyl moiety, as well as dihydroxylation of both parts of the molecule. nih.govnih.gov In the case of this compound, multiple hydroxylated metabolites have been identified in vitro, indicating that this pathway is a significant contributor to its biotransformation. re-place.be
A key and predominant metabolic pathway for this compound, both in vitro and in vivo, is oxidative dechlorination. re-place.benih.gov This reaction involves the removal of the chlorine atom from the 5-chloropentyl side chain and its replacement with a hydroxyl group. re-place.be This biotransformation is significant as it alters the chemical structure and properties of the parent compound. In one study, the metabolite designated M16 was specifically identified as the product of the oxidative dechlorination of this compound. re-place.be All seven metabolites found in an in vivo urine sample had undergone this initial oxidative dechlorination step, underscoring its importance. uantwerpen.be
The formation of dihydrodiols is another principal Phase I metabolic pathway for this compound. re-place.benih.govresearchgate.net This transformation typically occurs on aromatic ring systems, such as the naphthalene (B1677914) moiety of the molecule. The process involves oxidation of the ring to form an epoxide, which is then hydrolyzed by epoxide hydrolase to yield a trans-dihydrodiol. This pathway was also observed for the related compounds THJ-018 and its 5-fluoro analog, THJ-2201, where dihydrodiol formation occurred on the naphthalene part of the structure. nih.govresearchgate.net
Table 1: Summary of In Vitro Phase I Metabolites of this compound This table is based on data from a study that identified 23 in vitro biotransformation products. The specific structures for each metabolite ID are not fully detailed in the source abstracts.
| Metabolite ID | Proposed Biotransformation |
| M01 - M15 | Various products of hydroxylation and dihydroxylation |
| M16 | Oxidative dechlorination |
| M17 - M18 | Products of dihydrodiol formation |
| Other IDs | Combinations of hydroxylation, dechlorination, and dihydrodiol formation |
Data sourced from Vervliet et al. (2019). re-place.beuantwerpen.be
Oxidative Dechlorination Mechanisms
Identification and Characterization of Phase II Conjugates
Following Phase I reactions, the modified this compound metabolites can undergo Phase II conjugation. re-place.be This process involves the attachment of endogenous molecules to the Phase I metabolites, which generally increases their water solubility and facilitates their excretion from the body. upol.cz For this compound, in vitro studies have confirmed the formation of glucuronidated and sulfated conjugates. re-place.benih.gov
Glucuronidation is a key Phase II metabolic pathway for this compound. re-place.be This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from a cofactor to a hydroxyl group on the Phase I metabolite. re-place.beupol.cz Studies using human liver microsomes have successfully identified five different glucuronidated conjugates of this compound. re-place.benih.gov This pathway is also a major route for the structurally similar compound THJ-018, where hydroxylated metabolites were found to be extensively conjugated with glucuronide. nih.govresearchgate.netwikipedia.org The formation of these glucuronide conjugates represents a terminal step in the detoxification and elimination of the substance.
Sulfation Pathways
Sulfation represents a key phase II metabolic pathway for this compound. Research utilizing human liver cytosol (HLCYT), which contains sulfotransferase (SULT) enzymes, has successfully identified sulfated conjugates of the parent compound. re-place.be In vitro studies have demonstrated the formation of three distinct sulfated phase II metabolites of this compound. re-place.beresearchgate.netnih.gov This process involves the addition of a sulfonate group to a hydroxylated metabolite, a reaction catalyzed by SULTs. upol.cz O-sulfation is the predominant cellular sulfonation reaction, which increases the water solubility of the xenobiotic, thereby facilitating its excretion from the body. upol.cz The identification of these sulfated products confirms that sulfation is a relevant, albeit not the sole, conjugation pathway for the clearance of this compound metabolites. re-place.be
Comparative Analysis of In Vitro and In Vivo Metabolic Profiles in Research Models
Significant differences have been observed between the metabolic profiles of this compound generated from in vitro systems and those identified in in vivo samples. In vitro research, primarily using pooled human liver microsomes (HLMs) and human liver cytosol (HLCYT), has revealed an extensive metabolic breakdown of the compound. re-place.beresearchgate.net
In a comprehensive in vitro study, a total of 23 biotransformation products were identified. re-place.benih.gov The primary phase I reactions included hydroxylation, oxidative dechlorination, and the formation of dihydrodiol pathways. researchgate.net These phase I metabolites subsequently underwent phase II conjugation, leading to the identification of five glucuronidated and three sulfated conjugates. nih.gov
Conversely, the analysis of an authentic urine sample from a user—an in vivo model—presented a more limited metabolic profile. re-place.be In this sample, only six metabolites of this compound were identified. researchgate.net The predominant metabolic pathway observed in vivo was oxidative dechlorination, followed by further oxidative reactions or phase II biotransformation. uantwerpen.be Notably, all metabolites found in the in vivo sample were products resulting from the initial oxidative dechlorination of the parent compound. uantwerpen.be This suggests that while in vitro models can reveal a broad potential for metabolic transformation, the in vivo reality may be more constrained, with certain pathways dominating the clearance process. re-place.beuantwerpen.be
Interactive Table: Comparison of this compound Metabolites
| Feature | In Vitro Findings (HLM/HLCYT) | In Vivo Findings (Urine Sample) |
| Total Metabolites Identified | 23 | 6 |
| Primary Phase I Pathways | Hydroxylation, Oxidative Dechlorination, Dihydrodiol Formation | Oxidative Dechlorination |
| Phase II Conjugates | 5 Glucuronidated, 3 Sulfated | Present (following dechlorination) |
| Parent Compound Detected | Yes | Rarely |
| Key Observation | Extensive and diverse metabolism | Predominantly dechlorinated metabolites |
Enzyme Systems Involved in this compound Metabolism
The biotransformation of this compound is mediated by several key enzyme systems, primarily categorized under phase I and phase II metabolism. These enzymes are responsible for the series of reactions that modify the compound to facilitate its elimination.
Cytochrome P450 (CYP) Isoenzymes The phase I metabolism of this compound is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in human liver microsomes. re-place.beupol.cz The observed phase I reactions, such as hydroxylation and oxidative dechlorination, are characteristic functions of CYP enzymes. re-place.beresearchgate.net While the specific isoenzymes responsible for this compound metabolism have not been detailed, studies on the structurally similar parent compound, THJ-018, have identified significant contributions from CYP2B6, CYP2C19, CYP3A4, and CYP3A5. nih.gov Research on other synthetic cannabinoids like JWH-018 has also highlighted the critical role of CYP2C9 in their metabolism. nih.gov This suggests that multiple CYP isoenzymes are likely involved in the initial breakdown of this compound. nih.gov
UDP-glucuronosyltransferases (UGTs) UDP-glucuronosyltransferases (UGTs) are crucial phase II enzymes responsible for glucuronidation, a major detoxification pathway. upol.cz In vitro studies using human liver microsomes, which contain UGTs, identified five different glucuronidated conjugates of this compound. re-place.benih.gov This finding confirms that UGTs play a significant role in the metabolism of hydroxylated metabolites of the compound. re-place.be For related synthetic cannabinoids, specific isoforms such as UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7 have been shown to be the major enzymes involved in their glucuronidation. nih.gov These enzymes conjugate glucuronic acid to the metabolites, significantly increasing their polarity and facilitating excretion in urine. nih.gov
Sulfotransferases (SULTs) Sulfotransferases (SULTs) are the family of phase II enzymes that catalyze sulfation. upol.cz The involvement of SULTs in the metabolism of this compound was demonstrated through in vitro incubations with human liver cytosol (HLCYT), a cellular fraction rich in these enzymes. re-place.be These experiments led to the identification of three sulfated metabolites, confirming that sulfation is a relevant conjugation pathway for this compound. re-place.beresearchgate.net SULTs transfer a sulfonate group from a donor molecule to the hydroxylated metabolites of this compound, rendering them more water-soluble for elimination. upol.cz
Legal and Regulatory Status
The legal status of 5-chloro THJ 018, like many other NPS, can vary significantly between jurisdictions and is subject to change. Many countries have implemented broad legislative controls on synthetic cannabinoids, either by specifically naming individual compounds, by controlling entire chemical classes, or through analogue legislation. service.gov.uk For example, the parent compound, THJ-018, is a controlled substance in Germany and Sweden. wikipedia.org Given that this compound is a structural analogue of THJ-018, it is likely to be controlled under similar legislation in many regions. It is important to consult the specific regulations of a particular country or region to determine its current legal status.
Molecular Pharmacology and Receptor Interaction Studies of 5 Chloro Thj 018 and Analogs
Cannabinoid Receptor (CB1 and CB2) Binding Affinity Studies (based on structural analogs)
The parent compound, THJ-018, demonstrates high affinity for both cannabinoid receptors, with a reported Ki value of 5.84 nM at the CB1 receptor and 4.57 nM at the CB2 receptor. wikipedia.org The replacement of the indole (B1671886) core of JWH-018 with an indazole group to form THJ-018 can slightly increase affinity for the CB2 receptor while maintaining similar affinity for the CB1 receptor when compared to analogous indole structures. nih.gov
Halogenation of the pentyl tail is a common structural modification in synthetic cannabinoids, often intended to alter pharmacological properties. For instance, the terminal fluorination of JWH-018 to create AM-2201 results in a greater binding affinity for the CB1 receptor. nih.gov Similarly, the 5-fluoro analog of THJ-018, known as THJ-2201, also shows slightly enhanced binding affinity for the CB1 receptor compared to the non-fluorinated THJ-018. nih.gov
However, the specific effect of a chloro- substitution can vary. A study investigating a different synthetic cannabinoid series found that a 5-chloro substituted compound, 5Cl-NNEI, displayed an approximately five-fold lower affinity for the CB1 receptor compared to its non-halogenated counterpart, NNEI. nih.gov This suggests that the introduction of a chlorine atom at this position might decrease binding affinity, although this effect is not universal and depends on the specific molecular scaffold.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
|---|---|---|---|
| THJ-018 | 5.84 | 4.57 | wikipedia.org |
| THJ-2201 (5F-THJ-018) | 2.5 | 1.8 | nih.gov |
| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 | |
| AM-2201 | 1.0 ± 0.3 | 2.6 ± 0.5 |
Agonist Activity at Cannabinoid Receptors (based on structural class)
Synthetic cannabinoids, including those in the indazole class like THJ-018 and its analogs, typically act as agonists at CB1 and CB2 receptors. caymanchem.comnih.gov This means they bind to and activate the receptors, initiating a cellular response. Most synthetic cannabinoids are designed to be potent, full agonists of the CB1 and CB2 receptors, often with higher efficacy than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. nih.govnih.govwikipedia.org
THJ-018 is characterized as a full agonist at both CB1 and CB2 receptors. wikipedia.org In functional assays, such as cAMP accumulation assays, compounds from this structural class demonstrate potent activation of the receptors. The efficacy (Emax) indicates the maximum response a compound can produce, while the potency (EC50) is the concentration required to produce half of the maximum response. Studies show that many indazole and indole-based synthetic cannabinoids are not only potent but also exhibit high efficacy, in some cases exceeding that of reference full agonists like CP55,940. nih.gov For example, THJ-018 and its fluorinated analog THJ-2201 behave as potent, full agonists at both CB1 and CB2 receptors. nih.gov
| Compound | CB1 EC50 (nM) | CB1 Emax (%) | CB2 EC50 (nM) | CB2 Emax (%) | Reference |
|---|---|---|---|---|---|
| THJ-018 | 12 | 134 | 4.5 | 122 | nih.gov |
| THJ-2201 (5F-THJ-018) | 7.7 | 139 | 2.7 | 125 | nih.gov |
Mechanistic Investigations of Receptor Activation and Signal Transduction
The activation of cannabinoid receptors by synthetic cannabinoids like this compound and its analogs initiates a cascade of intracellular signaling events. CB1 and CB2 are G protein-coupled receptors (GPCRs), and their activation by an agonist leads to the stimulation of associated pertussis toxin-sensitive G proteins (Gi/Go). nih.gov
This stimulation triggers several downstream effects:
Inhibition of adenylyl cyclase: This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. nih.gov
Modulation of ion channels: Receptor activation leads to the inhibition of N-type calcium (Ca²⁺) channels and the activation of G protein-gated inward rectifier potassium (GIRK) channels. nih.gov
The combined result of these signaling effects is a reduction in neuronal excitability and a decrease in the release of neurotransmitters from the presynaptic terminal. nih.gov Molecular docking studies, which model the interaction between a ligand and its receptor, suggest that indole and indazole-based cannabinoids fit into the orthosteric binding pocket of the CB1 receptor. nih.gov These interactions are stabilized by specific contacts with amino acid residues within the receptor, such as phenylalanine residues Phe268 and Phe379, which is consistent with mutagenesis data. nih.gov
Comparative Pharmacological Profiles with Related Synthetic Cannabinoids
The pharmacological profile of a synthetic cannabinoid is defined by its structure, receptor affinity, efficacy, and metabolism. Comparing this compound's presumed profile with its relatives reveals key structure-activity relationships.
Indole vs. Indazole Core: this compound features an indazole core, distinguishing it from the indole-based JWH-018 and AM-2201. caymanchem.comwikipedia.org This substitution can subtly alter receptor affinity, sometimes increasing CB2 affinity without significantly changing CB1 affinity. nih.gov
Effect of Halogenation: The 5-chloro substitution on the pentyl tail is a critical feature. While fluorination at this position (as in AM-2201 and THJ-2201) generally increases CB1 affinity and potency, the effect of chlorination is less predictable and may even decrease affinity in some contexts. nih.govnih.gov
Metabolism: Synthetic cannabinoids undergo extensive metabolism, and the resulting metabolites can also be biologically active. wikipedia.orgresearchgate.net The metabolic pathways can differ significantly based on structure. For example, JWH-018 is primarily metabolized through hydroxylation. researchgate.net In contrast, its fluorinated analog AM-2201 and the fluorinated indazole THJ-2201 predominantly undergo oxidative defluorination, followed by carboxylation. researchgate.netfrontiersin.orgresearchgate.net The major metabolic pathways for the non-fluorinated THJ-018 involve hydroxylation on the N-pentyl chain and subsequent oxidation or glucuronidation. researchgate.netresearchgate.net It is plausible that this compound would undergo similar hydroxylation on the pentyl chain, in addition to potential dehalogenation pathways. These metabolic differences are crucial as they can lead to different active metabolites and durations of action. nih.gov
Structure Activity Relationship Sar Investigations for 5 Chloro Thj 018 and Analogs
Influence of Halogenation on Cannabinoid Receptor Interaction
Halogenation is a common modification in synthetic cannabinoids, and its effect on receptor binding is highly dependent on the position and type of halogen. In many cases, halogenation can significantly alter a compound's affinity for cannabinoid receptors CB1 and CB2. uri.edu
For indole-based synthetic cannabinoids, which share structural similarities with the indazole-based 5-chloro THJ-018, chlorination at the 5-position of the core has been shown to be detrimental to CB1 receptor binding affinity. mdpi.com Specifically, studies on MDMB-CHMICA analogs revealed that 5-chloro substitution led to a decrease in hCB1 receptor affinity. mdpi.com This is consistent with findings for other synthetic cannabinoids where 5-substitutions with bromine, fluorine, or methyl groups also reduced binding and functional activity. mdpi.com Conversely, substitutions at the 6- and 7-positions of the indole (B1671886) core have been associated with high hCB1 binding affinity. mdpi.com
While direct binding data for 5-chloro THJ-018 is not extensively published, the general trend observed with structurally related compounds suggests that the 5-chloro substitution may decrease its binding affinity for the CB1 receptor compared to its non-halogenated counterpart. mdpi.com However, it is important to note that halogenated indazole core structures have appeared in newly emerging synthetic cannabinoids, indicating that this modification can still result in potent compounds. mdpi.com The electron-withdrawing effects of the halogen substituent are believed to influence the binding properties at the receptor site. mdpi.com
| Compound/Analog | Halogen Position | Effect on CB1 Receptor Affinity | Reference |
| MDMB-CHMICA Analog | 5-chloro | Decreased | mdpi.com |
| Indol-3-yl-tetramethylcyclopropyl ketones | 5-chloro | Decreased (Ki = 512 nM) | mdpi.com |
| Indol-3-yl-tetramethylcyclopropyl ketones | 6-chloro | High (Ki = 14 nM) | mdpi.com |
| JWH-018 Analogs | N-pentyl chain terminal fluorine | Increased | uri.eduacs.org |
Impact of Side Chain Modifications on Pharmacological Activity
The side chain attached to the nitrogen of the indole or indazole ring system is a critical determinant of a synthetic cannabinoid's pharmacological activity. nih.gov Modifications in the length and branching of this alkyl chain can significantly impact receptor affinity and efficacy. nih.govacs.org
In studies of anandamide (B1667382) analogs, which also interact with cannabinoid receptors, altering the length and branching of the pentyl side chain was found to influence potency. acs.org Generally, for many synthetic cannabinoids, an N-alkyl side chain of a certain length, often a pentyl chain, is considered important for optimal CB1 potency. nih.gov Increasing the side-chain length in some series of synthetic cannabinoids has been shown to decrease efficacy. nih.gov Conversely, shorter N-alkyl side-chains have, in some cases, resulted in greater efficacy. nih.gov
The introduction of functional groups to the side chain also plays a crucial role. For example, terminal fluorination of the N-pentyl chain in several indole-based synthetic cannabinoids has been shown to increase CB1 receptor binding affinity. acs.org In contrast, the addition of a terminal hydroxyl (OH) or acetate (B1210297) (CH3COO) group to the 5-carbon side chain of EG-018 analogs was found to reduce efficacy, likely due to electronic effects. nih.gov
| Compound Series | Side Chain Modification | Effect on Activity/Affinity | Reference |
| Anandamide Analogs | Branching of pentyl chain | Increased potency | acs.org |
| EG-018 Analogs | Increased N-alkyl side-chain length | Decreased efficacy | nih.gov |
| EG-018 Analogs | Shorter N-alkyl side-chains | Greater efficacy | nih.gov |
| Indole SCs | Terminal fluorination of N-pentyl chain | Increased CB1 affinity | acs.org |
| EG-018 Analogs | Terminal OH or CH3COO on 5-carbon chain | Reduced efficacy | nih.gov |
Role of the Indazole Core Structure in Receptor Binding and Agonism
The core heterocyclic ring system is a fundamental component of most synthetic cannabinoids, with indole and indazole rings being the most common. mdpi.comnih.gov The replacement of an indole core with an indazole ring is a frequent structural variation. nih.gov
In many instances, this substitution is well-tolerated, with indazole derivatives often exhibiting similar or even slightly increased affinity for cannabinoid receptors compared to their indole counterparts. nih.gov For example, in a series of compounds with an amide linker, the affinity for the CB1 receptor was similar for both indoles and indazoles, while the CB2 receptor affinity was slightly higher in the indazole derivatives. nih.gov Furthermore, studies have shown that the indazole core is often required for sub-nanomolar potency at the CB1 receptor. frontiersin.org
The indazole scaffold, as present in 5-chloro THJ-018, is a key contributor to its interaction with cannabinoid receptors. researchgate.net It is believed that synthetic cannabinoid receptor agonists (SCRAs) with an indazole scaffold may adopt a similar binding conformation to other potent indazole-containing compounds. researchgate.net The nitrogen atoms within the indazole ring can participate in hydrogen bonding and other non-covalent interactions within the receptor's binding pocket, influencing both affinity and agonist activity. chemrxiv.org
| Compound Comparison | Core Structure | Effect on Receptor Affinity/Potency | Reference |
| NNEI vs. MN-18 | Indole vs. Indazole | Similar CB1 affinity, slightly increased CB2 affinity for indazole | nih.gov |
| 5F-NNEI vs. 5F-MN-18 | Indole vs. Indazole | Similar CB1 affinity, slightly increased CB2 affinity for indazole | nih.gov |
| XLR-11 vs. FAB-144 | Indole vs. Indazole | Almost identical binding affinities | nih.gov |
| Various Analogs | Indazole Core | Required for sub-nanomolar CB1 potency | frontiersin.org |
Computational and In Silico Approaches to SAR Prediction
Computational and in silico methods are increasingly valuable tools for predicting the SAR of synthetic cannabinoids. chemrxiv.orgresearchgate.net These approaches, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, provide insights into how these molecules interact with cannabinoid receptors at a molecular level. researchgate.netnih.govmdpi.com
The recent resolution of the crystal structure of the CB1 receptor has significantly advanced in silico studies, allowing for a better understanding of ligand-receptor interactions. researchgate.netmdpi.com These studies can help predict the binding affinity of new compounds and rationalize the observed SAR trends. researchgate.net For instance, computational analyses have highlighted the importance of the carbonyl group between the core and the linked group, as well as the length of the N-linked alkyl chain, in determining CB1 binding affinity. nih.gov
Molecular dynamics simulations have revealed that stable and strong hydrophobic interactions with key residues in the CB1 receptor, such as Phe170, Phe174, and Phe268, are crucial for binding. nih.gov For halogenated derivatives, non-covalent interactions between the halogen atom and the receptor, along with strong hydrophobic interactions, are thought to contribute to their binding affinity. nih.gov
While specific in silico studies on 5-chloro THJ-018 are not widely published, the application of these computational methods to similar synthetic cannabinoids provides a framework for predicting its interactions and guiding the design of new analogs. chemrxiv.orgresearchgate.net These computational tools are essential for navigating the vast chemical space of synthetic cannabinoids and for anticipating the pharmacological properties of newly emerging compounds. researchgate.netacs.org
Forensic Science and Public Health Research Implications
Challenges in the Analytical Detection and Identification of 5-chloro THJ 018 in Complex Matrices
The detection and identification of this compound in complex biological matrices like urine and blood are fraught with challenges, primarily due to its extensive metabolism. re-place.beresearchgate.net Like many synthetic cannabinoids, the parent compound is often found at very low to undetectable levels in urine samples, making direct detection difficult and unreliable for forensic investigations. re-place.beresearchgate.net This necessitates a focus on identifying its biotransformation products. re-place.beresearchgate.net
A significant hurdle is the limited availability of information and reference standards for the metabolites of new synthetic cannabinoids like this compound. re-place.beresearchgate.netdiva-portal.org This lack of data complicates the development of targeted analytical methods. To overcome this, researchers employ sophisticated techniques such as liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), which provides accurate mass, retention time, and fragment ions for qualitative analysis. researchgate.netresearchgate.netnih.gov Both suspect and non-target screening workflows are utilized. re-place.beresearchgate.net Suspect screening relies on in-house databases built from literature and in-silico predictions, while non-target screening uses advanced software to process mass spectrometry data without pre-existing assumptions about the metabolites present. re-place.beresearchgate.net
Further complicating analysis is the sheer number and variety of NPS, which requires analytical methods to be continuously updated and revalidated. uniroma1.it The structural similarity between different synthetic cannabinoids can also lead to challenges in differentiation using standard techniques like gas chromatography-mass spectrometry (GC-MS), as they may have similar retention times and mass spectra. nist.gov
Table 1: Analytical Techniques for NPS Detection
| Analytical Technique | Application in this compound Analysis | Key Advantages | Key Challenges |
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Primary technique for identifying in vitro and in vivo metabolites. re-place.beresearchgate.netresearchgate.netnih.gov | Provides accurate mass, retention time, and fragmentation data for qualitative analysis. researchgate.netresearchgate.netnih.gov Enables suspect and non-target screening. re-place.beresearchgate.net | Requires sophisticated instrumentation and expertise. Data analysis can be complex. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Commonly used for identifying drugs in forensic samples. unodc.org | A well-established and widely available technique. unodc.org | Structurally similar compounds may have indistinguishable retention times and mass spectra. nist.gov May require derivatization for some compounds. |
| Tandem Mass Spectrometry (MS/MS) | Used for targeted screening and quantification of known metabolites. uniroma1.itunibo.it | High specificity and sensitivity, allowing for the detection of low concentrations in complex matrices. uniroma1.itunibo.it | Requires prior knowledge of the target compounds and their fragmentation patterns. |
Development of Reliable Biomarkers for Research and Analytical Purposes
Given that the parent compound of this compound is rarely detected in urine, the development of reliable biomarkers through the identification of its major metabolites is crucial for confirming its use. re-place.beresearchgate.net Research has focused on elucidating the metabolic pathways of this compound through in vitro studies using human liver microsomes (HLMs) and human liver cytosol (HLCYT). re-place.be These studies simulate the phase I and phase II metabolic reactions that occur in the body. re-place.be
In vitro studies of this compound have identified numerous biotransformation products. re-place.beresearchgate.net The main phase I reactions include hydroxylation, oxidative dechlorination, and dihydrodiol formation. re-place.beresearchgate.net Phase II reactions result in the formation of glucuronidated and sulfated conjugates. re-place.beresearchgate.net Specifically, one study identified 23 in vitro biotransformation products. re-place.beresearchgate.net
Comparison of these in vitro findings with an authentic human urine sample from a user of this compound revealed that the predominant in vivo metabolic pathway was oxidative dechlorination. re-place.beresearchgate.net In total, six metabolites of this compound were identified in the in vivo sample. re-place.beresearchgate.net The identification of these specific and abundant metabolites allows for the proposal of reliable biomarkers for detecting the intake of this compound. re-place.be For its structural analog, THJ-018, major metabolic pathways include hydroxylation on the N-pentyl chain followed by further oxidation or glucuronidation. researchgate.netnih.gov
Table 2: Identified Metabolic Pathways of this compound
| Metabolic Phase | Reaction Type | Number of In Vitro Metabolites Identified | Predominant In Vivo Pathway |
| Phase I | Hydroxylation | Part of 23 total | Not specified as predominant |
| Oxidative Dechlorination | Part of 23 total | Yes re-place.beresearchgate.net | |
| Dihydrodiol Formation | Part of 23 total | Not specified as predominant | |
| Phase II | Glucuronidation | 5 | Not specified as predominant |
| Sulfation | 3 | Not specified as predominant |
Monitoring and Epidemiological Studies of Novel Psychoactive Substances within a Research Framework
The rapid and continuous emergence of NPS, including synthetic cannabinoids like this compound, poses a significant public health issue. drugsandalcohol.ieresearchgate.net Monitoring the prevalence and patterns of use of these substances is essential for informing public health responses and regulatory actions. Epidemiological studies rely on the accurate identification of these compounds in forensic and clinical samples. ijomeh.eu
The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors synthetic cannabinoids as part of the EU Early Warning System. drugsandalcohol.ie Between 2008 and 2020, 209 synthetic cannabinoids were identified on the European drug market. drugsandalcohol.ie Such monitoring efforts are critical for tracking the evolution of the NPS market, where manufacturers quickly substitute newly banned substances with structurally similar, unregulated analogs. ojp.gov
The constant introduction of new compounds like this compound complicates epidemiological surveillance. unibo.it Multi-analyte detection methods are being developed to screen for a wide range of NPS simultaneously, which aids in studying their prevalence. uniroma1.itunibo.it These methods facilitate the collection of evidence-based reports on the spread of NPS, which can then be used by control authorities. unibo.it For instance, a study of patients with mental and behavioral disorders due to psychoactive substance use found that 9% tested positive for NPS, with the majority being synthetic cannabinoids. ijomeh.eu
Legal and Regulatory Frameworks Affecting Chemical Research and Accessibility of Analogs
The legal status of NPS like this compound is complex and varies significantly between jurisdictions. unibo.it Many countries have implemented legislative measures to control synthetic cannabinoids, often through generic or analogue legislation. unodc.orgeuropa.eu This approach aims to prohibit entire classes of compounds based on their core chemical structure, thereby encompassing future analogs. findlaw.com
In the United States, the Controlled Substances Act (CSA) allows for the scheduling of substances based on their potential for abuse and lack of accepted medical use. ilga.govfederalregister.gov Many synthetic cannabinoids have been placed into Schedule I of the CSA. federalregister.govdccouncil.govohio.gov For example, THJ-018 is listed as a Schedule I controlled substance in some jurisdictions. dccouncil.gov Laws in states like Illinois and Pennsylvania include broad definitions of synthetic cannabinoids, often covering isomers, salts, and analogs, which would likely include this compound. findlaw.comilga.gov
These legal frameworks have a direct impact on chemical research. While intended to curb illicit use, they can also restrict the accessibility of these compounds and their analogs for legitimate research purposes. findlaw.com Researchers require access to analytical reference standards to develop and validate detection methods and to study the pharmacology and toxicology of these substances. caymanchem.combertin-bioreagent.com The controlled status of these compounds necessitates specific licensing and adherence to strict regulatory requirements for their synthesis, handling, and use in a research setting. federalregister.gov
Research Gaps and Future Directions for 5 Chloro Thj 018 Studies
Elucidation of Minor and Novel Metabolic Pathways
While initial studies have identified major metabolic pathways for 5-chloro THJ 018, a significant research gap exists in the complete elucidation of its minor and novel metabolic routes. In vitro studies using human liver microsomes and cytosol have successfully identified numerous phase I and phase II biotransformation products. re-place.benih.gov The primary phase I reactions include hydroxylation, oxidative dechlorination, and the formation of dihydrodiol. re-place.beresearchgate.net Phase II reactions result in glucuronidated and sulfated conjugates. re-place.beresearchgate.net
However, the in vivo metabolic profile appears to be less complex, with oxidative dechlorination being the predominant pathway observed in an authentic urine sample. re-place.benih.gov This discrepancy highlights the need for further investigation into other potential metabolic transformations that may occur in the human body but are not fully replicated in vitro. The identification of all metabolites, including those present in lower concentrations, is critical for developing robust analytical methods for forensic and clinical purposes. diva-portal.org
Future research should focus on employing high-resolution mass spectrometry and advanced data analysis workflows to screen for and identify a more comprehensive range of metabolites in various biological matrices. re-place.beresearchgate.net Investigating the potential for metabolic pathways observed in structurally related synthetic cannabinoids, such as those seen with THJ-018 and THJ-2201, could also provide valuable insights. researchgate.netnih.gov
Comprehensive In Vitro/In Vivo Correlation Studies for Metabolic Profiling
A significant challenge in the study of this compound is the limited correlation between in vitro and in vivo metabolic data. As noted, in vitro experiments have identified a greater number of metabolites compared to the six found in a single human urine sample. re-place.benih.gov This disparity underscores the necessity for comprehensive studies that directly compare metabolic profiles from various in vitro systems (e.g., human liver microsomes, hepatocytes) with those from multiple in vivo sources, such as urine, blood, and hair samples from confirmed users. re-place.benih.gov
Such correlation studies would help to:
Validate the relevance of in vitro models for predicting in vivo metabolism.
Identify the most reliable biomarker metabolites for confirming intake. re-place.be
Understand the pharmacokinetic differences that may influence metabolite distribution and excretion.
Future efforts should aim to acquire a larger set of authenticated in vivo samples to build a more complete picture of this compound metabolism in humans. Comparing these findings with data from controlled in vitro experiments will be instrumental in bridging the current knowledge gap. re-place.benih.gov
Advanced SAR Exploration and Rational Design of Analogs for Specific Research Probes
The structure-activity relationship (SAR) for this compound remains largely unexplored. Understanding how the addition of a chlorine atom to the pentyl chain of THJ-018 influences its interaction with cannabinoid receptors (CB1 and CB2) is a key area for future research. re-place.becaymanchem.com While the biological activities of this specific compound have not been fully characterized, insights can be drawn from SAR studies of other synthetic cannabinoids. caymanchem.comrsc.orgnih.gov
Advanced SAR exploration should involve the rational design and synthesis of a series of analogs with systematic modifications to the core structure. This could include altering the position of the chlorine atom, substituting it with other halogens, or modifying other parts of the molecule, such as the naphthalene (B1677914) ring or the indazole core. unodc.orgunodc.org These analogs would serve as valuable research probes to:
Map the binding pocket of the cannabinoid receptors.
Determine the structural requirements for agonist or antagonist activity.
Develop selective ligands for either the CB1 or CB2 receptor.
Computational modeling and in vitro binding assays would be essential tools in this endeavor, guiding the design of new compounds and interpreting the experimental results. rsc.orgnih.gov
Development of Novel Analytical Standards and Methodologies for Emerging Analogs and Metabolites
The continuous emergence of new synthetic cannabinoids and their metabolites presents a significant challenge for forensic and analytical laboratories. diva-portal.orgd-nb.info To keep pace, there is a pressing need for the development of novel analytical standards and methodologies for this compound, its metabolites, and any newly synthesized analogs. bertin-bioreagent.comcaymanchem.com
Currently, analytical reference standards for this compound are available for research and forensic applications. bertin-bioreagent.comcaymanchem.com However, the availability of certified reference materials for its metabolites is limited. diva-portal.org Future work should prioritize the synthesis and characterization of the major and minor metabolites of this compound to serve as analytical standards. re-place.be
Furthermore, the development of advanced analytical techniques is crucial. This includes the refinement of liquid chromatography-mass spectrometry (LC-MS) methods, particularly high-resolution mass spectrometry (HR-MS), to improve the sensitivity and selectivity of detection. re-place.beresearchgate.netnih.gov The creation of comprehensive spectral libraries and databases for this compound and its derivatives will also be invaluable for their unambiguous identification in complex biological samples. caymanchem.comojp.gov
Q & A
Q. What ethical and regulatory considerations apply to in vivo studies of this compound?
- Methodological Answer :
- Animal Models : Follow ARRIVE guidelines for dosing, endpoint criteria, and humane euthanasia .
- Compliance : Obtain approvals from institutional animal care committees (IACUC) and adhere to Controlled Substances Act schedules .
- Data Transparency : Pre-register studies on platforms like Open Science Framework to mitigate publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
